N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride
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Description
N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H21BrClN3OS3 and its molecular weight is 603.01. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is related to tuberculosis treatment . Benzothiazole-based compounds have shown significant potency against M. tuberculosis . The target is likely a protein or enzyme involved in the survival and replication of the tuberculosis bacterium.
Mode of Action
The compound interacts with its target by inhibiting its function, thereby preventing the growth and replication of the tuberculosis bacterium
Biochemical Pathways
The compound likely affects the biochemical pathways related to the survival and replication of M. tuberculosis. By inhibiting the function of a key protein or enzyme, it disrupts these pathways, leading to the death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives have been associated with good absorption and distribution profiles, moderate metabolism, and effective excretion . These properties suggest that the compound could have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of M. tuberculosis growth and replication, leading to the death of the bacterium . This could potentially lead to the resolution of a tuberculosis infection in the host.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-5-bromothiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS3.ClH/c27-22-11-10-20(32-22)24(31)29-26-23(25-28-18-8-4-5-9-19(18)33-25)17-12-13-30(15-21(17)34-26)14-16-6-2-1-3-7-16;/h1-11H,12-15H2,(H,29,31);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWRBMMTBBPEEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=C(S3)Br)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21BrClN3OS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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